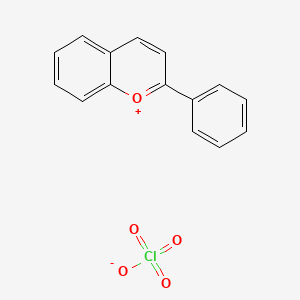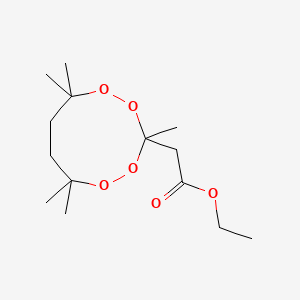
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester: is a chemical compound known for its unique structural properties and potential applications in various scientific fields This compound contains a tetroxonane ring, which is a rare and interesting structural motif in organic chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester typically involves the following steps:
Formation of the Tetroxonane Ring: The initial step involves the cyclization of appropriate precursors to form the tetroxonane ring. This can be achieved through a series of condensation reactions under controlled conditions.
Introduction of Methyl Groups: The methyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the acetic acid moiety with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and purification techniques.
化学反应分析
Types of Reactions
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups such as amides or nitriles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, primary amines, acidic or basic catalysts.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, nitriles.
科学研究应用
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of 1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
相似化合物的比较
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, ethyl ester can be compared with other similar compounds, such as:
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-hexamethyl-, ethyl ester: Similar structure but with different methyl group substitution patterns.
1,2,4,5-Tetroxonane-3-acetic acid, 3,6,6,9,9-pentamethyl-, methyl ester: Similar structure but with a methyl ester instead of an ethyl ester.
属性
CAS 编号 |
62331-37-7 |
|---|---|
分子式 |
C14H26O6 |
分子量 |
290.35 g/mol |
IUPAC 名称 |
ethyl 2-(3,6,6,9,9-pentamethyl-1,2,4,5-tetraoxonan-3-yl)acetate |
InChI |
InChI=1S/C14H26O6/c1-7-16-11(15)10-14(6)19-17-12(2,3)8-9-13(4,5)18-20-14/h7-10H2,1-6H3 |
InChI 键 |
MKGMCCVHOVSDTI-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1(OOC(CCC(OO1)(C)C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



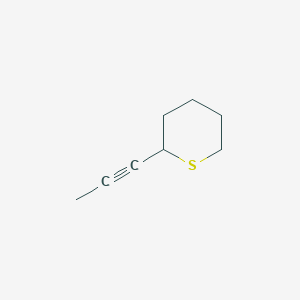
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
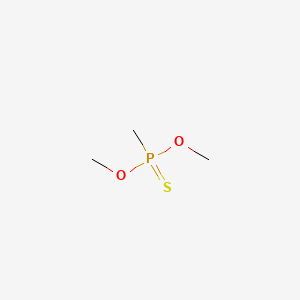
![1h-Naphth[1,2-d]imidazol-7-ol](/img/structure/B13803814.png)
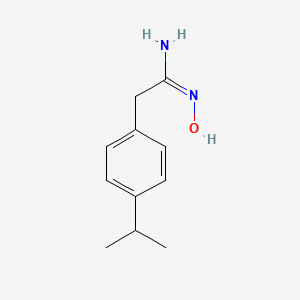
![2,3-Bis[(2-ethylhexyl)oxy]propan-1-ol](/img/structure/B13803824.png)
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
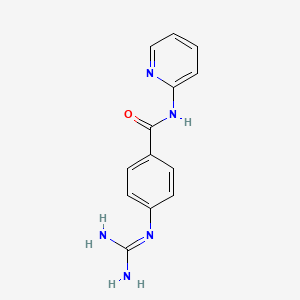
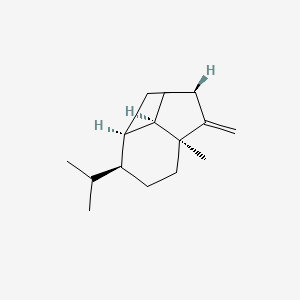
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
![[Hydroxy-(4-methylphenyl)boranyl]oxy-(4-methylphenyl)borinic acid](/img/structure/B13803874.png)
